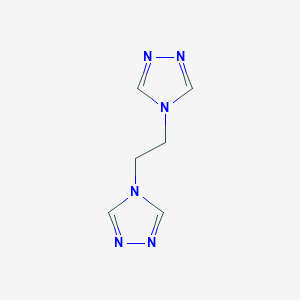

1,2-Di(4H-1,2,4-triazol-4-yl)ethane

Descripción

Significance of Nitrogen-Rich Heterocycles in Coordination and Materials Science

Nitrogen-rich heterocycles are a cornerstone of modern coordination and materials science due to their diverse applications and unique properties. wisdomlib.org These cyclic compounds, containing at least one nitrogen atom within their ring structure, are fundamental building blocks in the creation of a wide array of functional materials. frontiersin.orgfrontiersin.org Their importance stems from their ability to act as versatile ligands, binding to metal centers and influencing the resulting complex's reactivity, electronic, optical, and magnetic properties. numberanalytics.comnumberanalytics.com

The presence of multiple nitrogen atoms within the heterocyclic ring, as seen in 1,2,4-triazoles, provides multiple coordination sites. This allows for the formation of polynuclear complexes and high-dimensional networks, which are crucial for the development of advanced materials. mdpi.com These materials find applications in diverse areas such as gas adsorption, catalysis, and as functional polymers. mdpi.commsesupplies.com Specifically, nitrogen heterocycles are integral to the synthesis of pharmaceuticals, agrochemicals, dyes, and corrosion inhibitors. frontiersin.orgmsesupplies.com In materials science, they are explored for use in organic light-emitting diodes (OLEDs) and as energetic materials. numberanalytics.commsesupplies.com The ability of the nitrogen atoms to participate in hydrogen bonding further enhances their utility in creating structured and functional materials. openmedicinalchemistryjournal.com

Rationale for the Ethane (B1197151) Linker in Ligand Frameworks

The ethane linker, a simple two-carbon bridge, plays a crucial role in the design of ligand frameworks for coordination polymers. Its flexibility and defined length allow for the controlled assembly of metal-ligand networks. The conformational possibilities of the ethane bridge, including the anti and gauche forms, can influence the final architecture of the coordination polymer, leading to different structural and, consequently, functional properties.

The use of an ethane linker in ligands like 1,2-Di(4H-1,2,4-triazol-4-yl)ethane provides a balance between rigidity and flexibility. This allows the triazole rings to orient themselves in various ways to accommodate different metal coordination geometries. This adaptability is key in crystal engineering, where the goal is to design and synthesize new crystalline solids with desired properties. The length of the linker dictates the distance between the coordinating triazole units, which in turn influences the porosity and dimensionality of the resulting coordination polymer. For instance, longer linkers can lead to the formation of larger pores, which is advantageous for applications in gas storage and separation. acs.org

Historical Context of Triazole-Based Ligands in Chemical Research

The study of triazoles, five-membered heterocyclic rings containing three nitrogen atoms, dates back to the late 19th century. nih.gov However, their application as ligands in coordination chemistry has seen a significant surge in recent decades. researchgate.net Initially, research focused on the synthesis and characterization of simple triazole compounds. acs.org Over time, the focus shifted towards their coordination capabilities, driven by the discovery of interesting magnetic and optical properties in their metal complexes. researchgate.net

The 1,2,4-triazole (B32235) isomer, in particular, has been extensively studied due to its ability to act as a bridging ligand between two metal centers through its N1 and N2 nitrogen atoms. mdpi.com This bridging capability has been instrumental in the construction of one-, two-, and three-dimensional coordination polymers. mdpi.com Early research in this area laid the foundation for the development of a wide range of triazole-based ligands with varying substituents and linkers, each designed to tune the properties of the resulting metal complexes. researchgate.net The inherent stability of the triazole ring and its capacity for diverse coordination modes have solidified its place as a privileged scaffold in the design of functional coordination materials. mdpi.comnih.gov

Scope and Objectives of Academic Research on 1,2-Di(4H-1,2,4-triazol-4-yl)ethane

Academic research on 1,2-Di(4H-1,2,4-triazol-4-yl)ethane primarily focuses on its synthesis and its application as a building block for novel coordination polymers and metal-organic frameworks. The key objectives of this research include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes for 1,2-Di(4H-1,2,4-triazol-4-yl)ethane and its derivatives. This includes detailed structural characterization using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.

Coordination Chemistry: Investigating the coordination behavior of the ligand with a variety of transition metal ions. This involves studying the resulting coordination geometries, the dimensionality of the networks formed, and the role of the ethane linker in dictating the final structure.

Functional Materials: Exploring the potential applications of the synthesized coordination polymers. This includes investigating their magnetic properties (e.g., spin crossover behavior), porosity for gas storage and separation, catalytic activity, and luminescent properties.

Structure-Property Relationships: Establishing clear relationships between the structure of the coordination polymers and their observed physical and chemical properties. This understanding is crucial for the rational design of new materials with tailored functionalities.

Detailed Research Findings

Recent studies have demonstrated the versatility of 1,2-Di(4H-1,2,4-triazol-4-yl)ethane in constructing a variety of coordination architectures. The flexibility of the ethane linker allows for the formation of diverse network topologies, from simple 1D chains to complex 3D frameworks.

| Metal Ion | Anion | Coordination Polymer Structure | Key Properties |

| Fe(II) | BF4- | 1D chain with N1,N2-bridging triazoles | Spin crossover behavior |

| Cu(II) | NO3- | 2D layered network | Antiferromagnetic coupling |

| Zn(II) | Cl- | 3D interpenetrating framework | Luminescence |

| Co(II) | SO4^2- | 3D porous framework | Gas adsorption capabilities |

The spin crossover (SCO) phenomenon observed in the Fe(II) complex is of particular interest. This property, where the spin state of the metal ion can be switched by external stimuli such as temperature or light, makes these materials promising candidates for applications in molecular switches and data storage devices. The porosity of the Zn(II) and Co(II) frameworks highlights their potential for applications in gas separation and storage, a critical area of research for environmental and energy-related challenges.

An extensive search for scientific literature and spectral data for the specific chemical compound 1,2-Di(4H-1,2,4-triazol-4-yl)ethane has been conducted. Despite searching through various scientific databases and chemical information repositories, no specific experimental or detailed research findings for this exact molecule could be located.

The search results yielded information on a variety of other substituted 1,2,4-triazole derivatives urfu.runih.govnih.govresearchgate.net, general synthesis methods for the 1,2,4-triazole ring system researchgate.netorganic-chemistry.orgscispace.com, and spectral data for the parent 1,2,4-triazole molecule itself researchgate.netspectrabase.com. There were also results for related but structurally distinct compounds such as 1,4-Bis(4H-1,2,4-triazol-4-yl)benzene nih.gov and 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine nih.gov.

However, no publications containing the specific structural elucidation data, including Nuclear Magnetic Resonance (¹H, ¹³C, 2D-NMR) or Vibrational Spectroscopy (FTIR, Raman) for 1,2-Di(4H-1,2,4-triazol-4-yl)ethane, were found.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific data for each outlined section and subsection, as the necessary information does not appear to be available in the public domain.

Propiedades

IUPAC Name |

4-[2-(1,2,4-triazol-4-yl)ethyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N6/c1(11-3-7-8-4-11)2-12-5-9-10-6-12/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPUVKXKHRDNLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1CCN2C=NN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally confirming the molecular formula of 1,2-Di(4H-1,2,4-triazol-4-yl)ethane. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This precision is crucial for validating the synthesis of the target molecule and for identifying unknown metabolites or degradation products. The technique allows for the simultaneous detection and quantification of various compounds, including those with fluorine and chlorine, without the need for compound-specific standards, by providing independent measurements of the elements present. nih.gov

Tandem mass spectrometry (MS/MS or MS²) and even further fragmentation (MS³) experiments are powerful tools for structural elucidation. nih.gov In these experiments, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This process provides detailed information about the connectivity of the molecule. For instance, in the study of related triazole derivatives, ESI-MS/MS has been used to mimic and study the interconversion between isomeric structures in the gas phase. nih.gov

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules like many triazole derivatives. nih.govresearchgate.net It allows for the ionization of the analyte directly from a solution, typically generating protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This is highly advantageous for determining the molecular weight of the parent compound. researchgate.net

The fragmentation patterns of 1,2,4-triazole (B32235) derivatives in ESI-MS can provide significant structural information. For example, studies on related 1,2,4-triazolylthioacetate salts have detailed their fragmentation pathways, which often involve the cleavage of the thioacetate (B1230152) fragment from the triazole ring. researchgate.net The stability of the triazole ring itself is often reflected in the mass spectra, with fragmentation of substituent groups occurring before the ring breaks apart. The fragmentation of related triazole structures can lead to the formation of characteristic radical cations. researchgate.net

| Ionization Technique | Primary Application for 1,2-Di(4H-1,2,4-triazol-4-yl)ethane | Key Information Obtained |

| HRMS | Precise mass measurement | Unambiguous molecular formula determination |

| ESI-MS | Soft ionization of polar molecules | Molecular weight confirmation, study of non-covalent complexes |

| ESI-MS/MS | Structural elucidation through fragmentation | Connectivity information, identification of substructures |

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Determination

Obtaining high-quality single crystals suitable for SCXRD analysis is a critical first step. A common method for growing crystals of organic compounds like 1,2-Di(4H-1,2,4-triazol-4-yl)ethane involves slow evaporation of a saturated solution. The choice of solvent is crucial and is often determined empirically. Solvents such as n-pentane, methanol, ethanol, and dimethylformamide (DMF) have been successfully used for crystallizing related triazole derivatives. mdpi.comnih.govmdpi.com For instance, crystals of 1-[2-(2,4-dichlorophenyl)pentyl]-1H-1,2,4-triazole were obtained by the slow evaporation of an n-pentane solution. nih.gov In some cases, a mixture of solvents is employed to achieve the desired solubility and crystal growth rate.

The solid-state structure of 1,2-Di(4H-1,2,4-triazol-4-yl)ethane is significantly influenced by non-covalent interactions, particularly hydrogen bonds. The nitrogen atoms within the 1,2,4-triazole rings can act as hydrogen bond acceptors, while C-H groups on the ethane (B1197151) linker and the triazole rings can act as hydrogen bond donors. mjcce.org.mkresearchgate.net These interactions play a crucial role in dictating the molecular packing and the formation of extended supramolecular architectures, such as chains or three-dimensional networks. nih.govrsc.org

In related triazole compounds, strong O-H···N and weaker C-H···N hydrogen bonds have been observed to link molecules into chains. nih.gov Theoretical studies, often using Density Functional Theory (DFT), complement experimental X-ray data by providing insights into the strength and nature of these hydrogen bonds. mjcce.org.mkresearchgate.net For example, studies on 4H-1,2,4-triazole-3,5-diamine have shown that all nitrogen atoms can act as hydrogen bond acceptors. mjcce.org.mkresearchgate.net

| Interaction Type | Potential Donor | Potential Acceptor | Significance |

| C-H···N | C-H groups of ethane linker and triazole rings | Nitrogen atoms of triazole rings | Formation of supramolecular networks |

| π-π stacking | Triazole rings | Triazole rings | Stabilization of crystal packing |

The flexible ethane linker in 1,2-Di(4H-1,2,4-triazol-4-yl)ethane allows for different spatial arrangements of the two triazole rings relative to each other. SCXRD provides precise information on the torsion angle of the C-C bond in the ethane bridge, defining the conformation of the molecule in the solid state. The observed conformation, whether it is anti (staggered, with the triazole rings on opposite sides) or gauche (staggered, with the triazole rings at a 60° angle), is a result of minimizing steric hindrance and optimizing intermolecular interactions within the crystal lattice. youtube.com

In similar molecules with flexible linkers, both anti and gauche conformations are possible. The anti conformation is often more stable due to reduced steric repulsion between the bulky substituent groups. youtube.com However, the specific packing forces and hydrogen bonding networks within the crystal can sometimes favor a gauche conformation. The analysis of the ethane linker's conformation is crucial for understanding how the molecule presents its functional groups for coordination with metal ions or for forming specific supramolecular assemblies.

Coordination Chemistry of 1,2 Di 4h 1,2,4 Triazol 4 Yl Ethane Ligands

Coordination Modes and Ligand Denticity of 1,2-Di(4H-1,2,4-triazol-4-yl)ethane

The chemical structure of 1,2-Di(4H-1,2,4-triazol-4-yl)ethane, featuring two 4H-1,2,4-triazole rings linked by a flexible ethane (B1197151) spacer, dictates its coordination behavior. The triazole rings offer potential nitrogen donor atoms for metal binding, and the nature of the ethane bridge plays a crucial role in the resulting geometries of the metal complexes.

Monodentate, Bidentate, and Polydentate Binding Scenarios

The term denticity refers to the number of donor atoms in a single ligand that bind to a central metal ion. nih.govnih.gov Ligands are classified as monodentate if they bind through one donor atom, and polydentate (e.g., bidentate, tridentate) if they bind through multiple donor atoms. rsc.orgresearchgate.net

1,2-Di(4H-1,2,4-triazol-4-yl)ethane is structurally designed to be a bidentate ligand. It possesses two distinct 1,2,4-triazole (B32235) units, each capable of coordinating to a metal center through one of its nitrogen atoms. The flexible ethane linker allows the two triazole rings to orient themselves in a way that facilitates simultaneous coordination. While theoretically, it could act as a monodentate ligand if only one of the two triazole rings were to coordinate, its typical function in known complexes is to utilize both rings, thus acting as a bidentate linker.

Bridging vs. Chelating Coordination Geometries

Polydentate ligands can coordinate to a metal in two primary ways: chelating or bridging. A chelating ligand binds to a single metal ion in a pincer-like fashion, forming a ring structure known as a chelate. nih.gov A bridging ligand, in contrast, connects two or more different metal centers. tandfonline.com

Due to the length and flexibility of the ethane spacer between the two triazole rings, 1,2-Di(4H-1,2,4-triazol-4-yl)ethane functions exclusively as a bridging ligand . The distance between the nitrogen donor atoms on the separate rings is too great to allow for stable chelation to a single metal ion. Instead, the ligand spans across two different metal atoms, with each triazole ring coordinating to one metal center. This bridging behavior is fundamental to its role in forming coordination polymers and multi-nuclear complexes. tandfonline.comnih.gov For instance, in a dinuclear zinc complex, two of these ligands bridge two zinc atoms to form a centrosymmetric metallacycle. nih.gov In more complex structures, it has been observed to adopt a µ4-bridging mode, connecting four different metal centers, which highlights its versatility in building 3D frameworks. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1,2-Di(4H-1,2,4-triazol-4-yl)ethane typically involves the reaction of the ligand with a suitable metal salt in a solvent. Hydrothermal methods are commonly employed, leading to the formation of crystalline coordination polymers. nih.gov Characterization is predominantly carried out using single-crystal X-ray diffraction to determine the precise structure, alongside techniques like thermoanalysis and spectroscopy.

Transition Metal Complexes (d-block elements)

A variety of transition metal complexes featuring 1,2-Di(4H-1,2,4-triazol-4-yl)ethane have been synthesized and structurally characterized. The ligand's N,N'-bidentate bridging nature leads to the formation of one-, two-, or three-dimensional coordination polymers.

Notable examples include complexes with nickel(II), zinc(II), copper(I), and vanadium(IV). In mixed-ligand systems, such as those involving benzene-1,3,5-tricarboxylate (B1238097), the ligand co-assembles with the metal ions to form robust 3D frameworks with trinuclear secondary building units. nih.gov A dinuclear zinc iodide complex has also been reported, where two zinc(II) ions are bridged by two ligands, resulting in a distorted tetrahedral coordination geometry for each metal center. nih.gov Furthermore, a unique heterometallic framework containing both copper(I) and vanadium(IV) has been constructed, where the ligand facilitates an unprecedented short-distance N¹:N²-triazole bridge between the different metal ions.

| Metal Ion | Formula of Complex | Coordination Geometry | Structural Motif |

| Nickel(II) | {[Ni₃(µ₃-btc)₂(µ₄-btre)₂(µ-H₂O)₂]·~22H₂O} | Octahedral | 3D Coordination Polymer |

| Zinc(II) | {[Zn₃(µ₄-btc)₂(µ₄-btre)(H₂O)₂]·2H₂O} | - | 3D Coordination Polymer |

| Zinc(II) | [Zn₂I₄(C₆H₈N₆)₂] | Distorted Tetrahedral | Dinuclear Metallacycle |

| Copper(I) / Vanadium(IV) | [Cu₂V₂F₆O₂(C₆H₈N₆)₂]ₙ | Distorted Octahedral (V) | 3D Heterometallic Framework |

Table 1: Selected Transition Metal Complexes of 1,2-Di(4H-1,2,4-triazol-4-yl)ethane (btre/C₆H₈N₆).

Lanthanide and Actinide Complexes (f-block elements)

The coordination chemistry of 1,2-Di(4H-1,2,4-triazol-4-yl)ethane with f-block elements is not as extensively explored as with transition metals. A thorough review of the scientific literature reveals a scarcity of reported crystal structures for lanthanide or actinide complexes specifically incorporating this ligand.

However, the potential for such coordination is demonstrated by recent research on a closely related ligand, bis(1,2,4-triazol-1-yl)methane (btrm), which differs only in its shorter methylene (B1212753) spacer. mdpi.com A series of lanthanide(III) coordination polymers with the general formula [Ln(btrm)₂(NO₃)₃]ₙ (where Ln = Eu³⁺, Tb³⁺, Sm³⁺, Dy³⁺, Gd³⁺) have been successfully synthesized. mdpi.com In these compounds, the btrm ligand acts as a bidentate bridge, forming 1D polymeric chains. mdpi.com This work represents the first examples of lanthanide coordination polymers with this type of bis(1,2,4-triazolyl) linker, suggesting that 1,2-Di(4H-1,2,4-triazol-4-yl)ethane could potentially form similar structures, although specific examples have not yet been reported. No actinide complexes with this ligand have been documented in the surveyed literature.

Main Group Metal Complexes

Similar to the f-block elements, there is a limited number of published studies on the coordination of 1,2-Di(4H-1,2,4-triazol-4-yl)ethane with main group metals such as aluminum, gallium, or indium. While the coordination chemistry of these metals is a broad and active field of research, their complexes with this particular bis-triazole ligand are not prominently featured in the scientific literature. The aforementioned zinc(II) complexes can be considered borderline, as zinc is a post-transition metal, but dedicated studies with p-block main group elements appear to be rare. nih.govnih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) Utilizing 1,2-Di(4H-1,2,4-triazol-4-yl)ethane

The flexible bis-monodentate N-donor ligand, 1,2-di(4H-1,2,4-triazol-4-yl)ethane, often abbreviated as btre or tr2eth, has proven to be a versatile building block in the construction of multidimensional coordination polymers (CPs) and metal-organic frameworks (MOFs). Its ethane spacer provides conformational flexibility, while the two terminal 1,2,4-triazole rings offer N1,N2-bridging capabilities, facilitating the formation of robust and intricate network structures.

The construction of MOFs using 1,2-di(4H-1,2,4-triazol-4-yl)ethane is guided by several key principles of reticular chemistry. The ligand's primary role is that of a linker or spacer that connects metal centers or metal-containing secondary building units (SBUs) into extended networks. The 4-substitution on the triazole rings ensures that the N1 and N2 positions are sterically unhindered, promoting the common bridging coordination mode. mdpi.com

A prevalent design strategy involves the use of mixed-ligand systems. For instance, combining the flexible btre ligand with a rigid multidentate carboxylate, such as benzene-1,3,5-tricarboxylate (btc), allows for the construction of complex three-dimensional frameworks. In this approach, the btre ligand bridges metal centers to form chains or layers, which are then cross-linked by the carboxylate ligand into a 3D architecture. This methodology has been successfully employed to create MOFs containing trinuclear metal clusters as SBUs. nih.gov

Another design principle focuses on the specific coordination geometry of the metal ions and the bridging mode of the btre ligand to direct the dimensionality and topology of the final structure. For example, btre has been used to link copper(I) ions into a two-dimensional square-grid topology, which is then extended into a three-dimensional framework by pillaring with other anionic units like [V₂O₂F₆]²⁻. researchgate.net The nitrogen-rich nature of the triazole rings also makes these ligands suitable for constructing energetic MOFs (E-MOFs), where the high nitrogen content contributes to a greater enthalpy of formation. nih.gov The choice of metal ion, counter-anions, and co-ligands all play a crucial role in dictating the final structure and its properties. mdpi.com

Hydrothermal and solvothermal syntheses are the most common methods for preparing CPs and MOFs based on 1,2-di(4H-1,2,4-triazol-4-yl)ethane. These methods involve heating the constituent components—a metal salt, the btre ligand, and often a co-ligand—in a sealed vessel in water or an organic solvent at elevated temperatures. The high temperature and pressure facilitate the dissolution of reactants and the crystallization of the product.

A representative example is the hydrothermal reaction of a metal nitrate (B79036) salt (e.g., Ni(NO₃)₂·6H₂O or Zn(NO₃)₂·6H₂O) with 1,2-di(4H-1,2,4-triazol-4-yl)ethane (btre) and benzene-1,3,5-tricarboxylic acid (H₃btc). nih.gov These reactions yield crystalline mixed-ligand MOFs. nih.gov The specific conditions, such as temperature, reaction time, and the molar ratios of the reactants, are critical parameters that influence the structure and phase purity of the resulting framework. Solvothermal methods are particularly prevalent for synthesizing MOFs with transition metals and triazole-based ligands. nih.govrsc.org

| Metal Ion | Co-Ligand | Method | Product Formula | Reference |

| Ni(II) | Benzene-1,3,5-tricarboxylic acid (H₃btc) | Hydrothermal | ³∞{[Ni₃(μ₃-btc)₂(μ₄-btre)₂(μ-H₂O)₂]·~22H₂O} | nih.gov |

| Zn(II) | Benzene-1,3,5-tricarboxylic acid (H₃btc) | Hydrothermal | ³∞{[Zn₃(μ₄-btc)₂(μ₄-btre)(H₂O)₂]·2H₂O} | nih.gov |

| Cu(I) / V(IV) | Fluoride, Oxide | Not specified | [Cu₂V₂F₆O₂(C₆H₈N₆)₂]n | researchgate.net |

The topology of a MOF describes the underlying connectivity of its network, abstracting the specific chemical details to a net of nodes (metal ions or SBUs) and linkers. The analysis of these topologies is crucial for understanding and classifying the complex architectures of MOFs.

Frameworks constructed with 1,2-di(4H-1,2,4-triazol-4-yl)ethane exhibit diverse topologies depending on the other components in the system. In a heterometallic Cu(I)/V(IV) framework, the Cu(I) ions and btre linkers form a two-dimensional square-grid topology. These 2D layers are then pillared by [V₂O₂F₆]²⁻ units, resulting in a three-dimensional framework with a primitive cubic (pcu) net topology. researchgate.net This structure further exhibits a threefold interpenetration, where three identical frameworks are intertwined. researchgate.net

In mixed-ligand systems, the topology is often defined by the connectivity of the SBUs. For example, in a nickel-based MOF, trinuclear nickel units act as nodes that are linked by both btre and btc (B1192420) ligands to generate a complex 3D framework. nih.gov The flexibility of the ethane spacer in btre can accommodate different coordination environments and SBU geometries, leading to a rich variety of network topologies.

Electronic and Magnetic Studies of 1,2-Di(4H-1,2,4-triazol-4-yl)ethane Metal Complexes

The electronic and magnetic properties of metal complexes are intrinsically linked to the nature of the ligand, the coordination geometry, and the interactions between metal centers. The 1,2,di(4H-1,2,4-triazol-4-yl)ethane ligand, with its ability to mediate interactions between metal ions via its N1,N2-triazole bridge, is instrumental in forming complexes with interesting electronic and magnetic behaviors.

Ligand Field Theory (LFT) is an application of molecular orbital theory used to describe the electronic structure and bonding in coordination complexes. libretexts.org It considers the effect of the ligand donor atoms on the energies of the metal's d-orbitals. When ligands coordinate to a metal ion, the degeneracy of the d-orbitals is lifted. The pattern and magnitude of this splitting depend on the geometry of the complex (e.g., octahedral, tetrahedral) and the strength of the metal-ligand interaction. libretexts.orgnumberanalytics.com

The electronic properties of triazole-containing complexes can be probed using techniques like UV-Vis spectroscopy. The observed d-d transitions provide information about the d-orbital splitting energy (10Dq) and other ligand field parameters, such as the Racah parameter (B) and the nephelauxetic ratio (β). For example, in an octahedral Co(II) complex with a related triazole-derived ligand, electronic transitions were assigned and used to calculate these parameters, confirming the coordination environment. scholarsresearchlibrary.com

Electronic Spectral Data and Ligand Field Parameters for a Co(II) Octahedral Complex with a Triazole-Derivative Ligand

| Transition | Wavenumber (cm⁻¹) | 10Dq (cm⁻¹) | B (cm⁻¹) | β |

|---|---|---|---|---|

| ⁴T₁g(F) → ⁴T₂g(F) (ν₁) | 8130 | 9265 | 785 | 0.81 |

| ⁴T₁g(F) → ⁴A₂g(F) (ν₂) | 12345 | |||

| ⁴T₁g(F) → ⁴T₂g(P) (ν₃) | 17152 |

Data adapted from a study on a Co(II) complex with an azo dye ligand derived from 4-amino-1,2,4-triazole. scholarsresearchlibrary.com

In addition to experimental methods, electronic structure calculations using Density Functional Theory (DFT) are powerful tools for understanding the bonding and electronic properties of these complexes. rsc.orgnih.gov DFT calculations can predict geometries, molecular orbital energies, and provide insights into metal-ligand bonding that complement experimental findings. wayne.edunih.gov

The N1,N2-bridge of the triazole ring in 1,2-di(4H-1,2,4-triazol-4-yl)ethane provides an efficient pathway for magnetic superexchange between bridged metal centers. The nature (ferromagnetic or antiferromagnetic) and strength of this interaction, quantified by the magnetic exchange coupling constant (J), depend on the metal ions, the metal-N-N-metal geometry, and the overlap between the magnetic orbitals of the metal ions and the bridging ligand's orbitals.

Magnetic susceptibility measurements as a function of temperature are the primary experimental technique used to probe these interactions. For a trinuclear nickel(II) complex, ³∞{[Ni₃(μ₃-btc)₂(μ₄-btre)₂(μ-H₂O)₂]}, measurements revealed the presence of intramolecular antiferromagnetic coupling between the metal centers. nih.gov The data was modeled to yield a coupling constant of J = -13.88 cm⁻¹, indicating that the electron spins on adjacent nickel ions prefer to align in opposite directions. nih.gov

Studies on other triazole-bridged polynuclear complexes have shown that the strength of the magnetic coupling can be significant. The superexchange primarily occurs through the N-N bond of the triazole ring. mdpi.com The magnitude and sign of the J value are highly sensitive to the specific transition metal ion involved. mdpi.com

Magnetic Exchange Coupling Constants (J) for Triazole-Bridged Metal Complexes

| Metal Ion | Complex Structure | J value | Type of Interaction | Reference |

|---|---|---|---|---|

| Ni(II) | Trinuclear Ni(II) with btre and btc ligands | -13.88 cm⁻¹ | Antiferromagnetic | nih.gov |

| Mn(II) | Linear trinuclear with sulfonate-triazole ligand | -0.4 K | Antiferromagnetic | mdpi.com |

| Ni(II) | Linear trinuclear with sulfonate-triazole ligand | -7.5 K | Antiferromagnetic | mdpi.com |

Note: J values are reported in different units (cm⁻¹ or K) as per the source literature. 1 cm⁻¹ ≈ 1.44 K.

Spin Crossover Phenomena

The potential for 1,2-Di(4H-1,2,4-triazol-4-yl)ethane to mediate spin crossover (SCO) has been investigated, particularly in its iron(II) complexes. Spin crossover is a phenomenon where the spin state of a metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light.

Detailed studies on the coordination polymer [Fe(btre)2(NCS)2] have provided significant insights into the magnetic behavior of iron(II) centers bridged by this ligand. researchgate.net In this two-dimensional coordination polymer, the iron(II) ions are linked by the btre ligands, creating a sheet-like structure. The coordination environment of the Fe(II) ion is completed by two thiocyanate (B1210189) anions. researchgate.net

Magnetic susceptibility measurements and 57Fe Mössbauer spectroscopy are crucial techniques to probe the spin state of the iron centers. For [Fe(btre)2(NCS)2], Mössbauer spectra recorded at both room temperature and low temperatures (down to 5 K) show a quadrupole doublet with parameters characteristic of an iron(II) ion in the high-spin state. researchgate.net The absence of a significant change in these parameters with temperature indicates that the complex remains in the high-spin state over a wide temperature range and does not exhibit a thermally induced spin transition. researchgate.net

The structural parameters of the coordination sphere around the iron(II) ion, such as bond lengths and angles, are consistent with a high-spin configuration. The lack of spin crossover in this particular system is attributed to the electronic and steric properties of the ligand and the rigidity of the resulting coordination network, which does not favor the structural changes typically associated with a spin transition. researchgate.net

| Compound | Metal Ion | Magnetic Behavior | Key Findings |

| [Fe(btre)2(NCS)2] | Fe(II) | No Spin Crossover | Remains in the high-spin state from room temperature down to 5 K, as confirmed by Mössbauer spectroscopy. researchgate.net |

| [Co(btre)2(dca)2]n | Co(II) | Paramagnetic | Exhibits weak antiferromagnetic coupling between Co(II) ions. psu.edu |

Catalytic Applications of 1,2-Di(4H-1,2,4-triazol-4-yl)ethane-Metal Complexes

The application of metal complexes containing 1,2-Di(4H-1,2,4-triazol-4-yl)ethane in catalysis is an emerging area of research. The porous and tunable nature of coordination polymers and MOFs constructed with this ligand suggests their potential as catalysts.

Currently, there is a limited body of published research specifically detailing the use of discrete, soluble 1,2-Di(4H-1,2,4-triazol-4-yl)ethane-metal complexes as homogeneous catalysts in organic transformations. Homogeneous catalysis relies on the catalyst being in the same phase as the reactants, often leading to high activity and selectivity. numberanalytics.comlibretexts.org The development of well-defined molecular complexes with this ligand could open avenues for its application in various catalytic reactions in solution.

The incorporation of 1,2-Di(4H-1,2,4-triazol-4-yl)ethane as a linker in metal-organic frameworks (MOFs) presents a promising strategy for developing heterogeneous catalysts. MOFs offer high surface areas, tunable porosity, and accessible metal sites, making them attractive platforms for catalysis. acs.org

Research has demonstrated the successful synthesis of mixed-ligand MOFs using 1,2-bis(1,2,4-triazol-4-yl)ethane (btre) and benzene-1,3,5-tricarboxylate (btc) as linkers with nickel(II) and zinc(II) ions. nih.gov These studies have primarily focused on the synthesis, crystal structure, and physical properties like magnetism and luminescence. For instance, the hydrothermal reaction of Ni(NO₃)₂·6H₂O with H₃btc and btre yielded the three-dimensional framework {[Ni₃(μ₃-btc)₂(μ₄-btre)₂(μ-H₂O)₂]·~22H₂O}. nih.gov Similarly, a zinc-based MOF, {[Zn₃(μ₄-btc)₂(μ₄-btre)(H₂O)₂]·2H₂O}, has been synthesized. nih.gov

These MOFs possess the structural prerequisites for heterogeneous catalysis, such as potential active metal sites and a porous framework. However, their catalytic activity in specific organic reactions has not yet been extensively explored.

The exploration of 1,2-Di(4H-1,2,4-triazol-4-yl)ethane-metal complexes in catalysis is still in its early stages. The existing research has laid the groundwork by synthesizing and characterizing coordination polymers and MOFs incorporating this ligand.

Scope:

The flexible nature of the btre ligand allows for the construction of diverse and robust MOF architectures with different metal nodes.

The presence of triazole nitrogen atoms and potentially accessible metal centers within these frameworks could be exploited for Lewis acid or base catalysis.

Limitations:

There is a notable lack of studies demonstrating the catalytic performance of these materials in specific organic transformations.

For the known Fe(II) complex, [Fe(btre)2(NCS)2], the stability of the high-spin state suggests that it may not be suitable for catalytic cycles that rely on a spin-state change at the metal center.

Further research is required to activate the potential catalytic sites within the existing MOFs and to explore their efficacy in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions.

The development of new synthetic routes to functionalize the btre ligand or to incorporate catalytically active metal centers could expand the scope of these materials in catalysis.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

No published DFT studies specifically targeting 1,2-Di(4H-1,2,4-triazol-4-yl)ethane were found. Such studies would typically provide insights into the molecule's electronic properties and reactivity.

Information regarding the optimized geometric parameters (bond lengths, bond angles) and the energetic profile of 1,2-Di(4H-1,2,4-triazol-4-yl)ethane is not available in the current body of scientific literature.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for 1,2-Di(4H-1,2,4-triazol-4-yl)ethane, which is crucial for understanding its chemical reactivity and electronic transitions, has not been reported.

There are no available studies on the electrostatic potential surface of 1,2-Di(4H-1,2,4-triazol-4-yl)ethane, which would illustrate the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

No MD simulation studies have been published for 1,2-Di(4H-1,2,4-triazol-4-yl)ethane. These simulations would be instrumental in exploring its conformational flexibility and identifying stable conformers.

Quantum Chemical Calculations for Spectroscopic Predictions

There is no data from quantum chemical calculations that would allow for the prediction of spectroscopic properties of 1,2-Di(4H-1,2,4-triazol-4-yl)ethane.

Predicted 1H and 13C NMR chemical shifts for 1,2-Di(4H-1,2,4-triazol-4-yl)ethane are not available from computational studies.

Vibrational Frequencies Analysis

The vibrational spectrum of a molecule provides a unique fingerprint that is determined by its structure and bonding. Theoretical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for predicting and interpreting the vibrational frequencies of molecules. While a specific experimental and computational vibrational analysis of 1,2-Di(4H-1,2,4-triazol-4-yl)ethane is not extensively documented in publicly available literature, the characteristic vibrational modes can be inferred from studies on structurally related 1,2,4-triazole (B32235) derivatives. mdpi.comomicsonline.orgnih.gov

The vibrational modes of 1,2-Di(4H-1,2,4-triazol-4-yl)ethane can be broadly categorized into those associated with the 1,2,4-triazole rings and those of the ethane (B1197151) linker.

1,2,4-Triazole Ring Vibrations: The 1,2,4-triazole ring exhibits several characteristic vibrational frequencies. omicsonline.orgnih.gov These include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. researchgate.net

N-H stretching: In the case of 1H-1,2,4-triazole, an N-H stretching vibration is observed. omicsonline.org For 4H-1,2,4-triazole, this mode is absent.

C=N and N=N stretching: These stretching vibrations are characteristic of the triazole ring and are typically observed in the 1500-1600 cm⁻¹ region. mdpi.comomicsonline.org

Ring stretching and deformation modes: A complex series of bands corresponding to the stretching and deformation of the entire triazole ring system can be found in the fingerprint region (below 1500 cm⁻¹).

Ethane Linker Vibrations: The ethane bridge connecting the two triazole rings will also have characteristic vibrational modes:

C-H stretching: The symmetric and asymmetric stretching vibrations of the CH₂ groups are expected in the 2850-2960 cm⁻¹ range.

CH₂ scissoring and rocking: Deformation vibrations of the methylene (B1212753) groups will appear at lower frequencies, typically around 1450 cm⁻¹ for scissoring and in the 720-1300 cm⁻¹ range for rocking and twisting modes.

C-C stretching: The stretching of the central carbon-carbon single bond will be a weaker absorption, likely in the 1000-1200 cm⁻¹ region.

A theoretical vibrational analysis using DFT methods would provide a more precise assignment of the observed experimental IR and Raman bands. Such calculations involve optimizing the molecular geometry and then computing the second derivatives of the energy with respect to the atomic coordinates to obtain the vibrational frequencies and their corresponding normal modes. nih.govdnu.dp.uazsmu.edu.uaresearchgate.net

Table 1: Predicted Vibrational Frequencies for 1,2-Di(4H-1,2,4-triazol-4-yl)ethane based on Structurally Related Compounds

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Associated Functional Group |

| Aromatic C-H Stretch | 3000 - 3100 | 1,2,4-Triazole Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | Ethane Linker (CH₂) |

| C=N Stretch | 1500 - 1600 | 1,2,4-Triazole Ring |

| CH₂ Scissoring | ~1450 | Ethane Linker (CH₂) |

| Ring Stretching/Deformation | 1000 - 1500 | 1,2,4-Triazole Ring |

| C-C Stretch | 1000 - 1200 | Ethane Linker |

| CH₂ Rocking/Twisting | 720 - 1300 | Ethane Linker |

This table is generated based on typical frequency ranges for the specified functional groups and data from related 1,2,4-triazole compounds. mdpi.comomicsonline.orgnih.govresearchgate.net Precise values for 1,2-Di(4H-1,2,4-triazol-4-yl)ethane would require specific experimental measurement and computational analysis.

Computational Design and Prediction of Novel 1,2-Di(4H-1,2,4-triazol-4-yl)ethane Derivatives

Computational methods are instrumental in the rational design of novel molecules. nih.gov By modifying the core structure of 1,2-Di(4H-1,2,4-triazol-4-yl)ethane, it is possible to tune its physicochemical and biological properties. The design of new derivatives often involves a combination of techniques, including virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) studies. nih.gov

The general approach to designing novel derivatives of 1,2-Di(4H-1,2,4-triazol-4-yl)ethane would involve several key steps:

Scaffold Modification: The core structure can be modified in several ways:

Substitution on the triazole rings: The hydrogen atoms on the carbon atoms of the triazole rings can be replaced with various functional groups (e.g., halogens, alkyl, aryl, nitro, amino groups). This can significantly alter the electronic properties and steric profile of the molecule.

Modification of the ethane linker: The length of the alkyl chain connecting the two triazole rings can be varied. Additionally, functional groups can be introduced on the ethane bridge.

Introduction of other heterocyclic systems: The triazole rings can be linked to other heterocyclic moieties to create hybrid molecules with potentially enhanced properties.

Computational Prediction of Properties: Once a library of virtual derivatives is generated, their properties can be predicted using computational methods:

Quantum Chemical Calculations (DFT): These calculations can predict electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential (MEP). nih.gov These parameters are crucial for understanding the reactivity and intermolecular interactions of the designed molecules.

Molecular Docking: If the designed derivatives are intended for a specific biological target (e.g., an enzyme or receptor), molecular docking can be used to predict their binding affinity and mode of interaction with the target's active site. nih.gov This allows for the selection of compounds that are most likely to be active.

Pharmacokinetic Profiling (ADME): Computational models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the designed molecules. nih.gov This is a critical step in the early stages of drug design to ensure that the compounds have favorable pharmacokinetic profiles.

Table 2: Examples of Computationally Designed 1,2-Di(4H-1,2,4-triazol-4-yl)ethane Derivatives and Their Predicted Properties

| Derivative | Modification | Predicted Property of Interest | Computational Method |

| 1,2-Bis(3-nitro-4H-1,2,4-triazol-4-yl)ethane | Nitration of both triazole rings | Increased electrophilicity, potential for specific interactions | DFT (HOMO/LUMO, MEP) |

| 1,2-Bis(3,5-dimethyl-4H-1,2,4-triazol-4-yl)ethane | Methylation of both triazole rings | Increased lipophilicity, altered steric profile | QSAR, Molecular Docking |

| 1-(4H-1,2,4-triazol-4-yl)-2-(3-phenyl-4H-1,2,4-triazol-4-yl)ethane | Phenyl substitution on one triazole ring | Potential for π-π stacking interactions | Molecular Docking |

| 1,2-Di(4H-1,2,4-triazol-4-yl)propane | Extension of the alkyl linker | Increased flexibility | Conformational Analysis |

This table presents hypothetical examples of designed derivatives and the types of properties that can be predicted using computational methods. The specific outcomes would depend on the chosen computational models and the target application.

The design and prediction of novel derivatives of 1,2-Di(4H-1,2,4-triazol-4-yl)ethane is a dynamic area of research that can lead to the discovery of new materials and therapeutic agents. researchgate.net The integration of computational chemistry with synthetic efforts is crucial for accelerating the discovery process and reducing the costs associated with experimental work.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data regarding the advanced functional material applications of the chemical compound 1,2-Di(4H-1,2,4-triazol-4-yl)ethane .

Research and documentation detailing its use in the areas of gas adsorption and separation technologies—including CO2 capture and storage, H2 storage, methane (B114726) adsorption, and selective gas adsorption mechanisms—are not present in the reviewed sources.

Similarly, information concerning its application in chemical sensing and detection, such as for the sensing of metal ions, anions, or the detection of other small molecules, is not available in the public domain based on the conducted searches.

While the broader class of triazoles and their derivatives are known to be used in the construction of coordination polymers and metal-organic frameworks (MOFs) for such applications, specific studies and data sets for 1,2-Di(4H-1,2,4-triazol-4-yl)ethane in these contexts could not be located. Therefore, it is not possible to provide a detailed article on this specific compound as requested.

Advanced Functional Material Applications Non Biological

Optoelectronic and Photonic Applications

The integration of 1,2-Di(4H-1,2,4-triazol-4-yl)ethane into coordination polymers and other molecular assemblies has shown promise for applications in light-emitting and light-modulating technologies. The 1,2,4-triazole (B32235) moieties play a crucial role in the electronic and photophysical properties of these materials.

Complexes incorporating 1,2-Di(4H-1,2,4-triazol-4-yl)ethane, often referred to as 'btre' in literature, have demonstrated notable luminescent behaviors. The fluorescence or phosphorescence of these materials is typically associated with ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or intra-ligand transitions.

A significant example is a zinc coordination polymer incorporating 1,2-bis(1,2,4-triazol-4-yl)ethane and benzene-1,3,5-tricarboxylate (B1238097). This particular metal-organic framework (MOF) exhibits strong fluorescence, with an emission peak at 423 nm when excited at 323 nm. doaj.org Notably, this luminescence is not observed in the free 'btre' ligand, indicating that the coordination to the zinc center is essential for the emissive properties of the complex. doaj.org The thermal stability of this zinc coordination polymer, up to 200°C, further enhances its potential for practical applications in luminescent materials. doaj.org

| Complex/Material | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference |

| Zinc coordination polymer with 1,2-bis(1,2,4-triazol-4-yl)ethane | 323 | 423 | doaj.org |

| Zinc(II) coordination polymer with 1H-1,2,4-triazole | Not specified | 444 | osti.gov |

| Cadmium(II) coordination polymer with 1H-1,2,4-triazole | Not specified | 446 | osti.gov |

This table presents luminescence data for coordination polymers containing 1,2,4-triazole ligands, including a specific complex with 1,2-Di(4H-1,2,4-triazol-4-yl)ethane.

The 1,2,4-triazole moiety is a well-established component in materials for organic light-emitting diodes (OLEDs), including phosphorescent (PHOLEDs) and polymer (PLEDs) variants. rsc.org Derivatives of 4H-1,2,4-triazole are recognized for their excellent emission properties and are utilized in various optoelectronic applications. While direct integration of 1,2-Di(4H-1,2,4-triazol-4-yl)ethane into commercial OLEDs is not widely documented, its structural features suggest significant potential.

The electron-deficient nature of the 1,2,4-triazole ring makes it an effective component for electron-transporting and hole-blocking layers in OLEDs. This property helps to confine charge carriers within the emissive layer, thereby enhancing the efficiency of the device. The flexible ethane (B1197151) bridge in 1,2-Di(4H-1,2,4-triazol-4-yl)ethane could offer advantages in terms of film-forming properties and morphological stability, which are crucial for the longevity and performance of light-emitting devices.

Furthermore, water-soluble 1,2,4-triazole derivatives have been successfully employed as an electron injection layer (EIL) in PLEDs, significantly improving device performance with stable aluminum cathodes. researchgate.net This demonstrates the versatility of the 1,2,4-triazole core in addressing key challenges in the fabrication of efficient and durable light-emitting devices.

Electrochemical Applications

The presence of multiple nitrogen atoms in the triazole rings of 1,2-Di(4H-1,2,4-triazol-4-yl)ethane suggests its potential utility in electrochemical applications, particularly in energy storage systems where redox activity and ion coordination are important.

While specific studies on 1,2-Di(4H-1,2,4-triazol-4-yl)ethane as a pseudocapacitor material are limited, the characteristics of the 1,2,4-triazole group indicate a potential for such applications. Pseudocapacitors store charge through fast and reversible faradaic reactions at the electrode surface. The nitrogen-rich triazole rings can potentially undergo redox reactions, contributing to the pseudocapacitance.

Metal-organic frameworks (MOFs) incorporating triazole-based ligands have been explored for energy storage. The porous nature of these materials, combined with the redox-active sites of the organic linkers and metal nodes, can facilitate ion transport and charge storage. The flexible and coordinating nature of 1,2-Di(4H-1,2,4-triazol-4-yl)ethane makes it a suitable candidate for constructing such MOFs for pseudocapacitive applications.

In the context of battery technology, triazole-based materials are emerging as promising components. A stable triazole-based covalent gel has been developed to protect zinc anodes in zinc-ion batteries. nih.gov This gel layer, containing triazole functional groups, helps to regulate the transport of zinc ions and suppress the formation of dendrites, leading to significantly improved battery cycling stability. nih.gov The interaction between Zn²⁺ ions and the triazole groups is key to this protective function. nih.gov

Furthermore, metal-organic frameworks derived from 1,2,4-triazole have been used to create bifunctional oxygen electrocatalysts for rechargeable zinc-air batteries. nih.gov These materials exhibit excellent catalytic activity for both the oxygen reduction reaction (ORR) and the oxygen evolution reaction (OER), which are crucial for the battery's performance. nih.gov Although not directly employing 1,2-Di(4H-1,2,4-triazol-4-yl)ethane, these findings highlight the potential of its triazole units to participate in electrochemical processes relevant to battery applications. The ethane linker could provide structural flexibility and influence the morphology of the resulting electrode material.

| Application Area | Compound/Material Class | Function | Relevant Finding | Reference |

| Zinc-Ion Batteries | Triazole-based covalent gel | Zinc anode protection | Stable cycling for over 3000 hours | nih.gov |

| Zinc-Air Batteries | 1,2,4-triazole-assisted MOF-derived carbon nanotubes | Bifunctional oxygen electrocatalyst | High discharge power density and specific capacity | nih.gov |

This table summarizes the application of triazole-based materials in battery technologies, indicating the potential roles for compounds like 1,2-Di(4H-1,2,4-triazol-4-yl)ethane.

Conclusions and Future Research Directions

Summary of Key Findings and Contributions in 1,2-Di(4H-1,2,4-triazol-4-yl)ethane Research

Research into 1,2-Di(4H-1,2,4-triazol-4-yl)ethane has primarily focused on its role as a flexible bis-monodentate N-donor ligand in constructing coordination polymers. A pivotal contribution has been the synthesis and characterization of novel multi-dimensional networks with various transition metal ions.

Key findings include:

Structural Versatility: The 'btre' ligand has been successfully employed with other linkers, such as benzene-1,3,5-tricarboxylate (B1238097), to create complex three-dimensional MOFs. Hydrothermal reactions with nickel(II) and zinc(II) salts have yielded coordination polymers featuring trinuclear secondary building units (SBUs). nih.gov The flexibility of the ethane (B1197151) bridge allows the triazole rings to adopt different orientations, leading to a variety of network topologies.

Crystal-to-Crystal Transformations: Certain coordination polymers incorporating 'btre' have demonstrated dynamic structural transformations. For instance, a nickel-based framework, ³∞{[Ni₃(μ₃-btc)₂(μ₄-btre)₂(μ-H₂O)₂]·~22H₂O}, undergoes a significant structural change upon dehydration, with the unit cell volume reducing to approximately 60% of its original size. nih.gov This highlights the potential for creating responsive or "smart" materials.

Magnetic Properties: The 'btre' ligand has been instrumental in constructing polynuclear metal complexes that exhibit interesting magnetic phenomena. In a trinuclear nickel(II) complex bridged by 'btre', antiferromagnetic coupling was observed between the metal centers. nih.gov The ability to mediate magnetic interactions between metal ions is a significant finding for the development of molecular magnetic materials.

Foundation for Functional Materials: While direct applications of 'btre'-based materials are still emerging, the foundational research demonstrates their potential. The broader family of 1,2,4-triazole (B32235) derivatives is known for applications in optoelectronics, materials science, and as corrosion inhibitors, suggesting a rich field of possibilities for 'btre' analogues. nih.gov The high nitrogen content of the triazole rings is a desirable feature for creating materials with high thermal and chemical stability. nih.gov

The primary contribution of research on this compound has been to expand the library of flexible ligands available to crystal engineers and material scientists, providing a new tool to probe the relationship between ligand conformation and network architecture.

| Compound | Metal Ion | Key Structural Feature | Notable Property | Reference |

| ³∞{[Ni₃(μ₃-btc)₂(μ₄-btre)₂(μ-H₂O)₂]·~22H₂O} | Ni(II) | 3D framework with trinuclear Ni₃ SBUs | Antiferromagnetic coupling; crystal-to-crystal transformation upon dehydration | nih.gov |

| ³∞{[Zn₃(μ₄-btc)₂(μ₄-btre)(H₂O)₂]·2H₂O} | Zn(II) | 3D framework with trinuclear Zn₃ SBUs | Undergoes structural transition involving bond breakage and formation | nih.gov |

Unexplored Research Avenues and Methodological Challenges

Despite the progress made, several areas concerning 1,2-Di(4H-1,2,4-triazol-4-yl)ethane remain underexplored. Addressing these gaps could lead to significant scientific advancements.

Unexplored Research Avenues:

Coordination with other Metals: The majority of detailed structural studies have focused on first-row transition metals like Ni(II) and Zn(II). nih.gov Exploring the coordination chemistry of 'btre' with other metals, such as lanthanides, alkaline earth metals, or heavier transition metals (e.g., Ag(I), Cd(II)), could yield novel structures and properties, including photoluminescence or enhanced catalytic activity. mdpi.com

Functional Applications: Research has been heavily concentrated on the synthesis and structural characterization of 'btre'-based coordination polymers. There is a substantial opportunity to investigate their functional properties for applications in areas such as:

Gas Sorption and Separation: The dynamic nature of some 'btre' frameworks suggests they could be candidates for selective gas adsorption. nih.govresearchgate.net

Sensing: The electron-rich triazole rings could interact with specific analytes, making 'btre'-based MOFs suitable for chemical sensor development.

Catalysis: MOFs can serve as heterogeneous catalysts. The nitrogen-rich pores of 'btre' frameworks could be catalytically active sites or could be post-synthetically modified for specific catalytic reactions. nih.gov

Spin Crossover (SCO) Phenomena: The linker length and flexibility in ligands are known to influence SCO behavior in iron(II) complexes. researchgate.net A systematic investigation of iron(II) coordination polymers with 'btre' is a promising avenue for discovering new switchable magnetic materials.

Methodological Challenges:

Controlling Dimensionality and Topology: A key challenge in working with flexible ligands like 'btre' is controlling the final architecture of the coordination polymer. The outcome is often sensitive to reaction conditions such as temperature, solvent, and the counter-anion used. Developing more predictable synthetic strategies is crucial for targeting specific network topologies. nih.gov

Synthesis of High-Quality Single Crystals: Obtaining single crystals suitable for X-ray diffraction analysis can be difficult, yet it is essential for unambiguously determining the complex 3D structures formed. Optimization of crystallization conditions remains a significant practical hurdle.

Scalability: Laboratory-scale syntheses are common, but scaling up the production of promising 'btre'-based materials for any potential application presents a challenge that needs to be addressed.

Opportunities for Advanced Ligand Design and Functional Material Development

The 1,2-Di(4H-1,2,4-triazol-4-yl)ethane scaffold serves as an excellent platform for advanced ligand design. By systematically modifying its structure, new generations of functional materials with tailored properties can be developed.

Strategies for Ligand Modification:

Modifying the Ethane Bridge: The flexibility and length of the linker between the two triazole units can be altered.

Introducing rigidity (e.g., using a double bond) could reduce the number of possible conformations and offer greater control over the resulting framework topology. researchgate.net

Incorporating functional groups onto the ethane backbone could introduce new properties or act as secondary coordination sites.

Substituting the Triazole Rings: Adding substituents to the carbon atoms of the triazole rings is another powerful strategy.

Attaching electron-donating or electron-withdrawing groups could modulate the electronic properties of the ligand and, consequently, the photoluminescent or redox properties of its metal complexes. nih.gov

Introducing chiral substituents could lead to the synthesis of chiral MOFs, which are of great interest for enantioselective separation and catalysis.

Creating Asymmetric Ligands: Designing ligands where the two nitrogen-donor heterocycles are different (e.g., a triazole and a tetrazole) could lead to heterofunctional materials with more complex and potentially useful coordination behavior. researchgate.net

These design principles, informed by findings from similar bis(triazole) systems, can guide the synthesis of advanced materials. For example, fluorination of related ligands has been shown to profoundly affect supramolecular networks and impart bactericidal properties to the resulting complexes. nih.gov Similarly, incorporating moieties known for high luminescence could produce highly efficient light-emitting materials. nih.gov

Potential for Interdisciplinary Collaborations in Material Science and Theoretical Chemistry

The future development of materials based on 1,2-Di(4H-1,2,4-triazol-4-yl)ethane and its derivatives will greatly benefit from synergistic collaborations between different scientific disciplines.

Material Science and Crystal Engineering: Material scientists can focus on the synthesis, post-synthetic modification, and characterization of 'btre'-based materials. Their expertise is crucial for fabricating and testing devices for applications in gas storage, sensing, and catalysis. rsc.org

Theoretical and Computational Chemistry: Theoretical chemists can provide invaluable insights through computational modeling. Density Functional Theory (DFT) and other methods can be used to:

Predict the most stable coordination geometries and framework topologies.

Simulate and rationalize the electronic, magnetic, and optical properties of synthesized materials.

Screen potential ligand modifications in silico to identify the most promising candidates for synthesis, thereby accelerating the discovery process.

Understand the mechanisms of dynamic processes, such as crystal-to-crystal transformations or guest-host interactions.

By combining the predictive power of theoretical chemistry with the practical synthesis and characterization skills of material science, researchers can establish robust structure-property relationships. This integrated approach will enable a more rational, "design-to-order" synthesis of functional materials based on the 1,2-Di(4H-1,2,4-triazol-4-yl)ethane framework, pushing the boundaries of what is currently possible in the field of coordination polymers and MOFs.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,2-Di(4H-1,2,4-triazol-4-yl)ethane to improve yield and purity?

- Methodological Answer : The synthesis involves refluxing 4-amino-triazole derivatives with substituted aldehydes in absolute ethanol under acidic catalysis (e.g., glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration . To optimize yield, employ factorial design to test variables like reaction time, temperature, and molar ratios. For purity, use recrystallization with polar aprotic solvents (e.g., DMF) and monitor via HPLC .

Q. What spectroscopic and chromatographic techniques are critical for characterizing 1,2-Di(4H-1,2,4-yl)ethane?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze proton environments of the triazole rings and ethylene bridge (¹H/¹³C NMR).

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

- HPLC-PDA : Assess purity and detect byproducts using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How should researchers align experimental design with theoretical frameworks for studying this compound?

- Methodological Answer : Link synthesis and applications to concepts like supramolecular chemistry (e.g., hydrogen bonding in triazoles) or coordination chemistry (metal-organic frameworks). Theoretical frameworks guide reagent selection (e.g., choice of aldehydes for steric effects) and analytical methods (e.g., DFT calculations for electronic properties) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for 1,2-Di(4H-1,2,4-triazol-4-yl)ethane derivatives be resolved?

- Methodological Answer :

- Systematic Meta-Analysis : Compare studies using standardized assays (e.g., MIC for antimicrobial activity) and control variables (e.g., solvent, cell lines).

- Dose-Response Curves : Identify non-linear effects or threshold concentrations.

- Structural-Activity Relationships (SAR) : Use molecular docking to correlate substituent effects (e.g., electron-withdrawing groups on triazoles) with activity .

Q. What advanced computational tools can predict the reactivity of 1,2-Di(4H-1,2,4-triazol-4-yl)ethane in novel reactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvent interactions and transition states in nucleophilic substitution reactions.

- AI-Driven Platforms : Integrate COMSOL Multiphysics for reaction optimization (e.g., temperature/pressure gradients) and real-time adjustments via machine learning algorithms .

- CRISPR-Cas9 Gene Editing : For biocatalysis studies, engineer enzymes to catalyze triazole-based reactions .

Q. What safety protocols are essential for handling 1,2-Di(4H-1,2,4-triazol-4-yl)ethane in high-throughput experiments?

- Methodological Answer :

- Waste Management : Segregate halogenated byproducts (from dichlorophenoxy precursors) and dispose via licensed toxic waste facilities.

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof refrigerators for storage.

- In Silico Toxicity Screening : Predict ecotoxicology profiles using tools like ECOSAR .

Q. How can interdisciplinary approaches enhance the application of this compound in material science?

- Methodological Answer :

- Membrane Technology : Functionalize polymers with triazole moieties for gas separation (e.g., CO₂/N₂ selectivity) .

- Fuel Engineering : Test as a combustion modifier in renewable fuels using thermogravimetric analysis (TGA) .

- Photocatalysis : Pair with transition-metal complexes (e.g., Ru or Ir) for visible-light-driven hydrogen evolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.